molecular formula C10H6Cl2O2 B1621718 3,4-dichloro-5-phenyl-2(5H)-furanone CAS No. 72857-85-3

3,4-dichloro-5-phenyl-2(5H)-furanone

Cat. No.: B1621718
CAS No.: 72857-85-3
M. Wt: 229.06 g/mol
InChI Key: DCZUHULHKRPPLT-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-phenyl-2(5H)-furanone: is an organic compound with the molecular formula C10H6Cl2O2 and a molecular weight of 229.06 g/mol . This compound is characterized by the presence of two chlorine atoms and a phenyl group attached to a furanone ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-5-phenyl-2(5H)-furanone typically involves the chlorination of 5-phenyl-2(5H)-furanone. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms on the furanone ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Properties

IUPAC Name

3,4-dichloro-2-phenyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZUHULHKRPPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C(=O)O2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369469
Record name 3,4-dichloro-5-phenyl-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72857-85-3
Record name 3,4-dichloro-5-phenyl-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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